

# Benchmarking ERAS-601's Safety Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RS-601    |           |
| Cat. No.:            | B12293157 | Get Quote |

For drug development professionals, researchers, and scientists, this guide offers an objective comparison of the safety profile of ERAS-601, an investigational SHP2 inhibitor, against its direct competitors. The information is compiled from publicly available clinical trial data and presented to facilitate an evidence-based assessment.

ERAS-601 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a key signaling node in the RAS/MAPK pathway.[1] [2] Dysregulation of this pathway is a critical driver in various human cancers. As with any novel therapeutic agent, a thorough evaluation of its safety and tolerability is paramount. This guide provides a comparative analysis of the safety profile of ERAS-601 against other SHP2 inhibitors in clinical development, namely TNO155, RMC-4630, and JAB-3312.

## **Comparative Safety Profile of SHP2 Inhibitors**

The following table summarizes the treatment-related adverse events (TRAEs) observed in Phase 1 monotherapy clinical trials of ERAS-601 and its competitors. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study design, patient populations, and dosing schedules. Data for ERAS-601 monotherapy is limited in the public domain, with most reported safety data originating from its combination therapy with cetuximab.



| Adverse Event<br>(AE)                         | ERAS-601<br>(Monotherapy) | TNO155<br>(Monotherapy)<br>[3]        | RMC-4630<br>(Monotherapy)                 | JAB-3312 (in combination with Glecirasib)[1] [4][5]     |
|-----------------------------------------------|---------------------------|---------------------------------------|-------------------------------------------|---------------------------------------------------------|
| Diarrhea                                      | Data not<br>available     | 26% (All<br>Grades), 3%<br>(Grade ≥3) | 41.9% (All<br>Grades), 6.5%<br>(Grade ≥3) | >20% (All<br>Grades), Grade<br>≥3 data not<br>specified |
| Peripheral<br>Edema                           | Data not<br>available     | 26% (All Grades)                      | Data not<br>available                     | >20% (All<br>Grades), Grade<br>≥3 data not<br>specified |
| Acneiform<br>Dermatitis                       | Data not<br>available     | 23% (All Grades)                      | Data not<br>available                     | Data not<br>available                                   |
| Increased Blood<br>Creatine<br>Phosphokinase  | Data not<br>available     | 28% (All Grades)                      | Data not<br>available                     | >20% (All<br>Grades), Grade<br>≥3 data not<br>specified |
| Thrombocytopeni<br>a (Decreased<br>Platelets) | Data not<br>available     | Grade ≥3: 4%                          | Data not<br>available                     | >20% (All<br>Grades), Grade<br>≥3 data not<br>specified |
| Increased AST                                 | Data not<br>available     | Grade ≥3: 3%                          | Data not<br>available                     | >20% (All<br>Grades), Grade<br>≥3 data not<br>specified |
| Increased ALT                                 | Data not<br>available     | Data not<br>available                 | Data not<br>available                     | >20% (All<br>Grades), Grade<br>≥3 data not<br>specified |
| Anemia                                        | Data not<br>available     | Data not<br>available                 | Data not<br>available                     | >20% (All<br>Grades), Grade                             |



|                             |                       |                               |                       | ≥3 data not<br>specified                                |
|-----------------------------|-----------------------|-------------------------------|-----------------------|---------------------------------------------------------|
| Hypertriglyceride<br>mia    | Data not<br>available | Data not<br>available         | Data not<br>available | >20% (All<br>Grades), Grade<br>≥3 data not<br>specified |
| Neutropenia/Leu<br>kopenia  | Data not<br>available | Grade ≥3: 3%<br>(Neutrophils) | Data not<br>available | >20% (All<br>Grades), Grade<br>≥3 data not<br>specified |
| Grade ≥3 TRAEs<br>(Overall) | Data not<br>available | Not specified                 | Not specified         | 39.6% (across all dose groups)                          |

Note: Data for ERAS-601 monotherapy is not readily available in the searched documents. The safety profile of JAB-3312 is presented from a combination study with a KRAS G12C inhibitor, which may not be directly comparable to monotherapy trials.

## Experimental Protocols: A Look at Phase 1 Study Designs

The safety data for these SHP2 inhibitors were primarily generated from Phase 1, first-in-human, open-label, dose-escalation studies. The main objectives of these trials are to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), and to characterize the overall safety and tolerability of the investigational drug.[2]

A common approach in these oncology trials is the "3+3" dose-escalation design. In this design, a cohort of three patients receives a specific dose of the drug. If no dose-limiting toxicities (DLTs) are observed, the next cohort of three patients is enrolled at a higher dose level. If one of the three patients experiences a DLT, three more patients are added to the same dose cohort. The MTD is generally defined as the dose level at which no more than one of six patients experiences a DLT.

Safety assessments are rigorously conducted throughout these trials and include:



- Monitoring and recording of all adverse events (AEs): The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
- Regular laboratory tests: Including hematology, clinical chemistry, and urinalysis to monitor for any drug-induced organ dysfunction.
- Physical examinations and vital sign measurements.
- Electrocardiograms (ECGs): To monitor for any cardiac effects.
- Pharmacokinetic (PK) analysis: To understand the absorption, distribution, metabolism, and excretion of the drug.

The specific protocols for the clinical trials of ERAS-601 and its competitors can be found on clinical trial registries using their respective identifiers:

- ERAS-601 (FLAGSHP-1): NCT04670679[2]
- TNO155: NCT03114319[6]
- RMC-4630: NCT03634982[7]
- JAB-3312 (in combination with Glecirasib): NCT05288205[4]

### **Visualizing the Mechanism and Process**

To further understand the context of ERAS-601's development and evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for a Phase 1 dose-escalation trial.





Click to download full resolution via product page



Caption: SHP2's role in the RAS/MAPK signaling pathway and the inhibitory action of ERAS-601.





Click to download full resolution via product page

Caption: A simplified workflow of a typical 3+3 Phase 1 dose-escalation clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Jacobio Pharma Presents Clinical Results of Glecirasib in Combination with JAB-3312 at ESMO [prnewswire.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. Jacobio Pharma Presents SHP2 Plus KRAS G12C Data at ASCO [prnewswire.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Benchmarking ERAS-601's Safety Profile: A
  Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12293157#benchmarking-eras-601-s-safety-profile-against-competitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com